molecular formula C5H9ClF3NO3 B13493848 2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid hydrochloride

2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid hydrochloride

Cat. No.: B13493848
M. Wt: 223.58 g/mol
InChI Key: CTXPPXCFSYORFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid hydrochloride is a fluorinated amino acid derivative. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties, which include the presence of trifluoromethyl and methoxy groups. These groups can impart unique physicochemical properties to the molecule, making it a valuable building block in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the large-scale synthesis typically follows the same synthetic route as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The amino and methoxy groups can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present on the molecule.

Scientific Research Applications

2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by forming strong interactions with the target site. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid hydrochloride is unique due to the presence of both trifluoromethyl and methoxy groups. These groups impart distinct properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various scientific research fields.

Properties

Molecular Formula

C5H9ClF3NO3

Molecular Weight

223.58 g/mol

IUPAC Name

2-amino-4,4,4-trifluoro-3-methoxybutanoic acid;hydrochloride

InChI

InChI=1S/C5H8F3NO3.ClH/c1-12-3(5(6,7)8)2(9)4(10)11;/h2-3H,9H2,1H3,(H,10,11);1H

InChI Key

CTXPPXCFSYORFS-UHFFFAOYSA-N

Canonical SMILES

COC(C(C(=O)O)N)C(F)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.